molecular formula C17H27NO5S B14242186 4-Sulfamoyloxy-benzoic acid decyl ester CAS No. 479580-24-0

4-Sulfamoyloxy-benzoic acid decyl ester

Cat. No.: B14242186
CAS No.: 479580-24-0
M. Wt: 357.5 g/mol
InChI Key: DLRHBYZXPMZRRW-UHFFFAOYSA-N
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Description

4-Sulfamoyloxy-benzoic acid decyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a sulfamoyloxy group attached to the benzene ring and a decyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfamoyloxy-benzoic acid decyl ester typically involves the esterification of 4-sulfamoyloxy-benzoic acid with decanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, typically at room temperature, to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Sulfamoyloxy-benzoic acid decyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: 4-Sulfamoyloxy-benzoic acid and decanol.

    Reduction: 4-Sulfamoyloxy-benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Sulfamoyloxy-benzoic acid decyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Sulfamoyloxy-benzoic acid decyl ester involves its interaction with specific enzymes, such as estrone sulfatase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of estrone sulfate to estrone . This inhibition can affect various biological pathways related to estrogen metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Sulfamoyloxy-benzoic acid decyl ester is unique due to the presence of both the sulfamoyloxy group and the decyl ester group. This combination imparts specific chemical properties and biological activities that are distinct from other benzoic acid derivatives. Its ability to inhibit estrone sulfatase, for example, sets it apart from other similar compounds .

Properties

CAS No.

479580-24-0

Molecular Formula

C17H27NO5S

Molecular Weight

357.5 g/mol

IUPAC Name

decyl 4-sulfamoyloxybenzoate

InChI

InChI=1S/C17H27NO5S/c1-2-3-4-5-6-7-8-9-14-22-17(19)15-10-12-16(13-11-15)23-24(18,20)21/h10-13H,2-9,14H2,1H3,(H2,18,20,21)

InChI Key

DLRHBYZXPMZRRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N

Origin of Product

United States

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